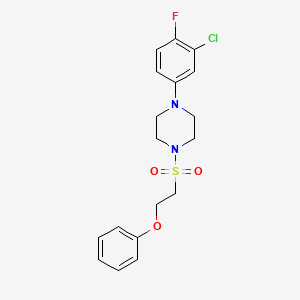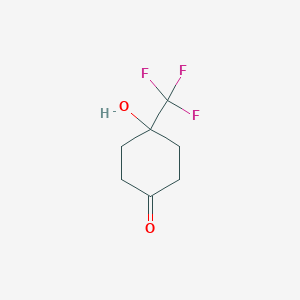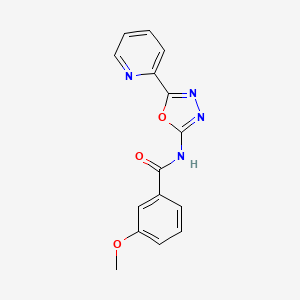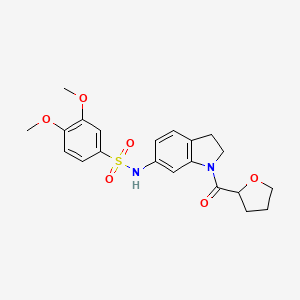
3,4-dimethoxy-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dimethoxy-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide is a chemical compound that has attracted attention in scientific research due to its potential applications in medicine and biochemistry. This compound has been synthesized using various methods and has shown promising results in various studies. In
Aplicaciones Científicas De Investigación
Anticancer Activity
A study on N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides, synthesized from similar compounds, highlighted their potential in cancer treatment. These compounds were evaluated for their anticancer activity against various human tumor cell lines, showing significant potency. One compound, in particular, demonstrated notable anticancer activity, inducing cell cycle arrest in the G2/M phase, increasing apoptotic cell populations, and activating caspases, which are crucial for programmed cell death. The study emphasizes the importance of structural relationships in determining biological activity, offering insights for future drug design (Żołnowska et al., 2018).
Enzyme Inhibition
Research into benzenesulfonamide derivatives also explores their role as enzyme inhibitors. One study synthesized a series of compounds to investigate their inhibitory effects on human carbonic anhydrase isoforms, essential for various physiological functions. These compounds showed varying degrees of inhibitory activity, highlighting the potential for selective inhibition of specific isoforms, which could be beneficial in treating diseases associated with aberrant enzyme activity (Sethi et al., 2013).
Photodynamic Therapy
Another fascinating application is in photodynamic therapy (PDT), a treatment approach for cancer that uses light-sensitive compounds to generate reactive oxygen species and kill cancer cells. A novel zinc phthalocyanine substituted with a benzenesulfonamide derivative showed high singlet oxygen quantum yield, making it a promising candidate for PDT. Its excellent photophysical and photochemical properties suggest it could be a potent Type II photosensitizer for cancer treatment (Pişkin et al., 2020).
Synthesis of Biological Active Compounds
Benzenesulfonamides are also central to synthesizing biologically active compounds. For instance, a series of thiourea derivatives bearing a benzenesulfonamide moiety were synthesized and evaluated for their antimycobacterial activity. This study highlights the potential of these compounds in developing new treatments for tuberculosis, with some derivatives showing high activity against Mycobacterium tuberculosis (Ghorab et al., 2017).
Propiedades
IUPAC Name |
3,4-dimethoxy-N-[1-(oxolane-2-carbonyl)-2,3-dihydroindol-6-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O6S/c1-27-18-8-7-16(13-20(18)28-2)30(25,26)22-15-6-5-14-9-10-23(17(14)12-15)21(24)19-4-3-11-29-19/h5-8,12-13,19,22H,3-4,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLLEDPSLROUNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4CCCO4)C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethoxy-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

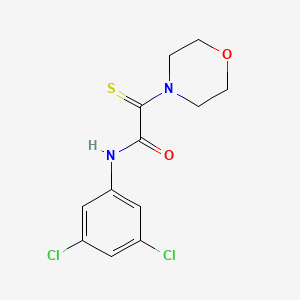
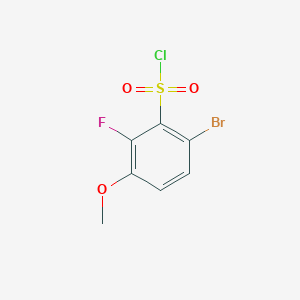


![(2R)-2-[3-(Methoxymethyl)phenyl]propan-1-amine](/img/structure/B2721215.png)

![(4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2721218.png)
![1-[(5-Methyl-1,2-oxazol-3-yl)carbamoyl]propyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate](/img/structure/B2721220.png)
![N-(4-methoxyphenyl)-4-[(3-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]butanamide](/img/structure/B2721221.png)
![N-(4-fluorophenyl)-2-[8-oxo-7-(phenylsulfonyl)[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl]acetamide](/img/structure/B2721224.png)
